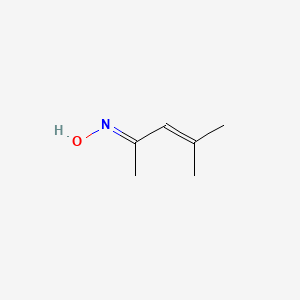
3-Penten-2-one, 4-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Penten-2-one, 4-methyl-, oxime is an organic compound with the molecular formula C6H11NO. It is derived from 3-Penten-2-one, 4-methyl-, also known as mesityl oxide. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to the carbonyl carbon of the parent ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Penten-2-one, 4-methyl-, oxime can be synthesized through the reaction of 3-Penten-2-one, 4-methyl- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
3-Penten-2-one, 4-methyl-+NH2OH⋅HCl→3-Penten-2-one, 4-methyl-, oxime+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydroxylamine hydrochloride to a stirred solution of 3-Penten-2-one, 4-methyl- in the presence of a base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired oxime compound.
Chemical Reactions Analysis
Types of Reactions
3-Penten-2-one, 4-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the oxime group under mild conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
3-Penten-2-one, 4-methyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fine chemicals and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 4-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Penten-2-one, 4-methyl-, oxime can be compared with other similar compounds such as:
Mesityl oxide (3-Penten-2-one, 4-methyl-): The parent ketone from which the oxime is derived.
Methyl isobutenyl ketone: Another α,β-unsaturated ketone with similar reactivity.
Methyl 2-methyl-1-propenyl ketone: A structural isomer with different chemical properties.
The uniqueness of this compound lies in its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its parent ketone and other similar compounds.
Properties
CAS No. |
2158-24-9 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(NE)-N-(4-methylpent-3-en-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-5(2)4-6(3)7-8/h4,8H,1-3H3/b7-6+ |
InChI Key |
CTLWEGCNQGNBFF-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=C/C(=N/O)/C)C |
Canonical SMILES |
CC(=CC(=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
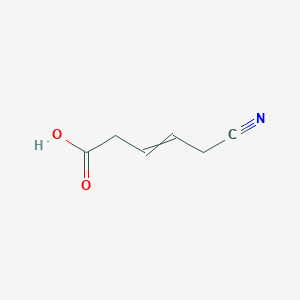
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

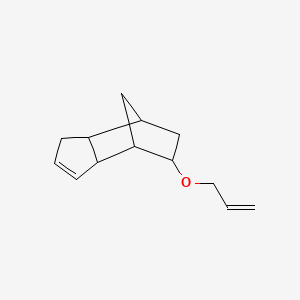

![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
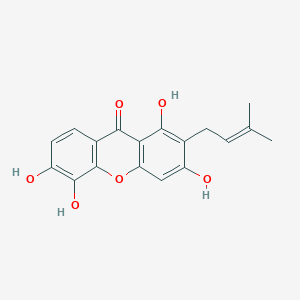

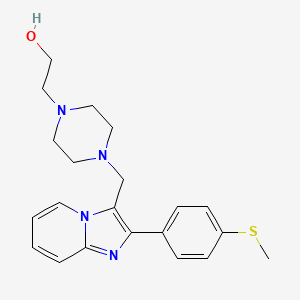
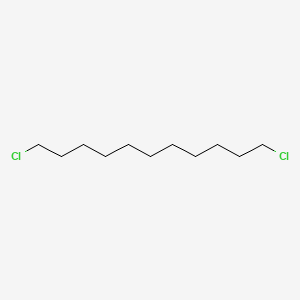
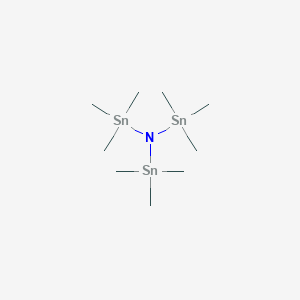
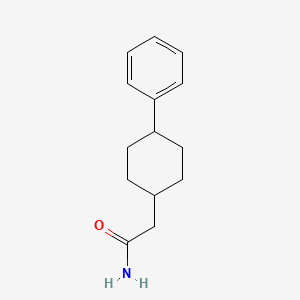
![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)
